![molecular formula C15H22FN3O3S B2757221 (E)-4-(Dimethylamino)-N-[2-(2-fluoro-4-sulfamoylphenyl)propan-2-yl]but-2-enamide CAS No. 2411338-33-3](/img/structure/B2757221.png)
(E)-4-(Dimethylamino)-N-[2-(2-fluoro-4-sulfamoylphenyl)propan-2-yl]but-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(Dimethylamino)-N-[2-(2-fluoro-4-sulfamoylphenyl)propan-2-yl]but-2-enamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK.
Wirkmechanismus
TAK-659 acts as a potent inhibitor of the protein kinase BTK, which is a key component of the B-cell receptor signaling pathway. By inhibiting BTK, TAK-659 disrupts the signaling pathway and prevents the activation and proliferation of cancer cells.
Biochemical and Physiological Effects:
The inhibition of BTK by TAK-659 has several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of cytokine production. Additionally, TAK-659 has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TAK-659 is its potent inhibitory activity against BTK, which makes it a promising candidate for the treatment of various types of cancer. However, the limitations of TAK-659 include its potential toxicity and the need for further research to determine its safety and efficacy in clinical trials.
Zukünftige Richtungen
There are several future directions for the research and development of TAK-659, including:
1. Investigating the safety and efficacy of TAK-659 in clinical trials for the treatment of various types of cancer.
2. Developing novel formulations of TAK-659 to improve its pharmacokinetic properties and reduce potential toxicity.
3. Studying the potential use of TAK-659 in combination with other cancer treatments to enhance efficacy and reduce side effects.
4. Investigating the role of BTK inhibition in other diseases, such as autoimmune disorders and inflammatory conditions.
5. Developing new BTK inhibitors with improved potency and selectivity for the treatment of cancer and other diseases.
Synthesemethoden
The synthesis of TAK-659 involves several steps, including the reaction of 2-fluoro-4-sulfamoylphenylacetic acid with 2-bromo-1-(dimethylamino)propan-2-ol to yield the intermediate compound. The intermediate compound is then reacted with (E)-4-(bromomethylidene)-N,N-dimethylbenzenamine to produce the final product, TAK-659.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied for its potential application in the treatment of various types of cancer, including lymphoma and leukemia. It has been shown to inhibit the growth and proliferation of cancer cells by targeting the B-cell receptor signaling pathway.
Eigenschaften
IUPAC Name |
(E)-4-(dimethylamino)-N-[2-(2-fluoro-4-sulfamoylphenyl)propan-2-yl]but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O3S/c1-15(2,18-14(20)6-5-9-19(3)4)12-8-7-11(10-13(12)16)23(17,21)22/h5-8,10H,9H2,1-4H3,(H,18,20)(H2,17,21,22)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDBWXKHHOLNOS-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=C(C=C1)S(=O)(=O)N)F)NC(=O)C=CCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=C(C=C(C=C1)S(=O)(=O)N)F)NC(=O)/C=C/CN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-4-(dimethylamino)-N-[2-(2-fluoro-4-sulfamoylphenyl)propan-2-yl]but-2-enamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.